Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
CAS No.: 1855891-12-1
Cat. No.: VC6398799
Molecular Formula: C11H15F3N2O2
Molecular Weight: 264.248
* For research use only. Not for human or veterinary use.
![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate - 1855891-12-1](/images/structure/VC6398799.png)
Specification
CAS No. | 1855891-12-1 |
---|---|
Molecular Formula | C11H15F3N2O2 |
Molecular Weight | 264.248 |
IUPAC Name | ethyl 2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate |
Standard InChI | InChI=1S/C11H15F3N2O2/c1-4-8(10(17)18-5-2)16-6-7(3)9(15-16)11(12,13)14/h6,8H,4-5H2,1-3H3 |
Standard InChI Key | HAJJPQWOULDYEX-UHFFFAOYSA-N |
SMILES | CCC(C(=O)OCC)N1C=C(C(=N1)C(F)(F)F)C |
Introduction
Structural and Molecular Characteristics
Core Structure and Functional Groups
The compound’s IUPAC name, ethyl 2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate, reflects its three key structural components:
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A pyrazole ring substituted with a trifluoromethyl (-CF₃) group at position 3 and a methyl (-CH₃) group at position 4.
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A butanoate ester side chain at position 1 of the pyrazole ring.
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An ethyl ester group (-OCH₂CH₃) linked to the butanoate moiety .
The trifluoromethyl group enhances lipophilicity and metabolic stability, traits often leveraged in drug design . The pyrazole ring’s aromaticity and hydrogen-bonding capabilities further contribute to its potential biological interactions.
Molecular Descriptors and Spectroscopic Data
Key molecular properties include:
The SMILES string and InChI Key provide unambiguous representations of its connectivity and stereochemical features, essential for database searches and computational modeling .
Physicochemical Properties
Thermal Stability and Phase Behavior
The predicted boiling point of 288.6°C suggests moderate thermal stability, likely due to the strong dipole-dipole interactions from the polar trifluoromethyl group and ester functionality . The density of 1.24 g/cm³ aligns with trends observed in fluorinated organic compounds, which often exhibit higher densities than their non-fluorinated analogs .
Synthetic Routes and Characterization
Analytical Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard tools for verifying structure. The ¹⁹F NMR spectrum would show a characteristic triplet for the -CF₃ group near -60 ppm, while ¹H NMR would resolve signals for the ethyl ester (δ 1.2–1.4 ppm) and pyrazole protons (δ 6.5–7.5 ppm) . High-resolution MS would confirm the molecular ion at m/z 264.24 .
Comparative Analysis with Related Compounds
Substituent Position Effects
Comparing ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (Compound A) to analogs reveals:
Functional Group Modifications
Replacing the ethyl ester with a methyl group reduces molecular weight but may compromise metabolic stability. Conversely, introducing hydrophilic groups (e.g., hydroxyl) could enhance aqueous solubility for drug delivery applications .
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